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molecular formula C6H3FINO2 B1590883 2-Fluoro-5-iodonitrobenzene CAS No. 364-75-0

2-Fluoro-5-iodonitrobenzene

Cat. No. B1590883
M. Wt: 267 g/mol
InChI Key: KUJTZQXHTBKAMO-UHFFFAOYSA-N
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Patent
US09447091B2

Procedure details

To a solution of 1-fluoro-2-nitrobenzene (5 g, 35.43 mmol) in triflic acid (15.6 ml, 177.15 mmol, 5 eq.) at 0° C. was added N-iodosuccinimide (9.57 g, 42.5 mmol, 1.2 eq.) portionwise and the mixture was stirred at RT for 1 h. The mixture was quenched by the addition of water and extracted with diethylether (3×150 ml). The combined organic layer was washed with water, aqueous sodium thiosulfate, brine and dried over sodium sulphate. The solvent was distilled off and the crude residue was purified by column chromatography (60-120 silica gel, 5% ethyl acetate in hexane) to afford the compound in 66% yield (6.2 g). 1H NMR (300 MHz, DMSO-d6): δ 8.42 (dd, 1H), 8.18-8.13 (m, 1H), 7.46-7.39 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
9.57 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].OS(C(F)(F)F)(=O)=O.[I:19]N1C(=O)CCC1=O>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([I:19])=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
15.6 mL
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Name
Quantity
9.57 g
Type
reactant
Smiles
IN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched by the addition of water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether (3×150 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with water, aqueous sodium thiosulfate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by column chromatography (60-120 silica gel, 5% ethyl acetate in hexane)
CUSTOM
Type
CUSTOM
Details
to afford the compound in 66% yield (6.2 g)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(C=C(C=C1)I)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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